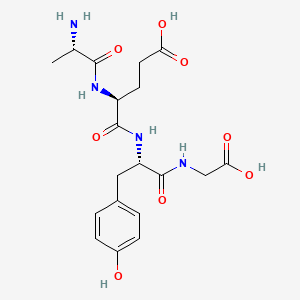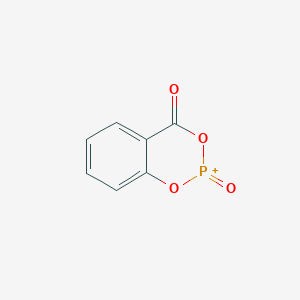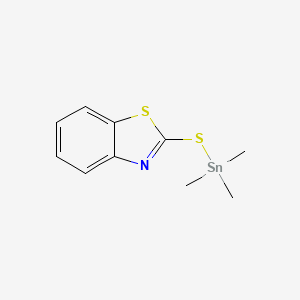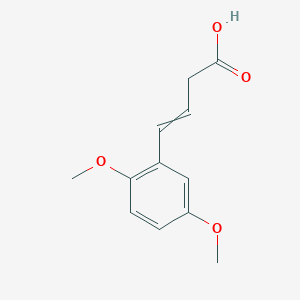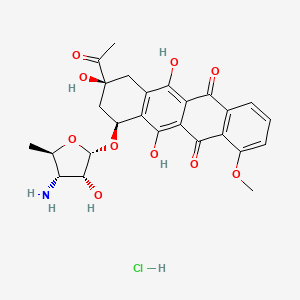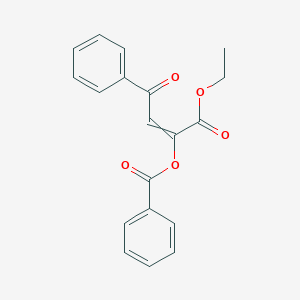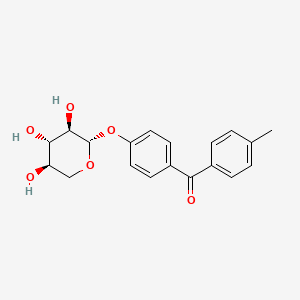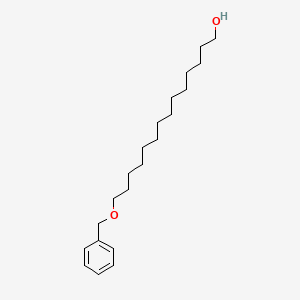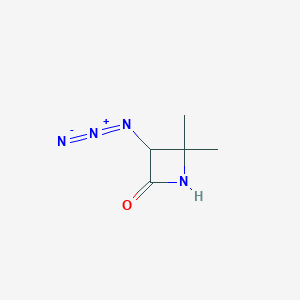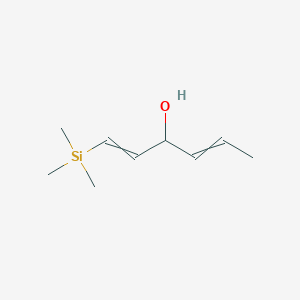![molecular formula C14H18ClNO3S B14428644 3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide CAS No. 85899-19-0](/img/structure/B14428644.png)
3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide is an organic compound that features a sulfonyl chloride group, an ethenyl group, and a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide typically involves multiple steps:
Formation of the sulfonyl chloride group: This can be achieved by reacting ethanesulfonyl chloride with a suitable chlorinating agent.
Introduction of the ethenyl group: The ethenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with an aryl halide in the presence of a palladium catalyst.
Formation of the propanamide backbone: This step involves the reaction of the intermediate with a suitable amine to form the final propanamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide can undergo various chemical reactions, including:
Substitution reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and reduction reactions: The ethenyl group can undergo oxidation to form epoxides or reduction to form alkanes.
Addition reactions: The double bond in the ethenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation reactions: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction reactions: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Major Products Formed
Substitution reactions: Formation of sulfonamides or sulfonate esters.
Oxidation reactions: Formation of epoxides.
Reduction reactions: Formation of alkanes.
科学的研究の応用
3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials science: The compound can be used in the development of novel polymers and materials with specific properties.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.
類似化合物との比較
Similar Compounds
3-(2-Chloroethanesulfonyl)-N-[(4-vinylphenyl)methyl]propanamide: Similar structure but with a vinyl group instead of an ethenyl group.
3-(2-Chloroethanesulfonyl)-N-[(4-ethynylphenyl)methyl]propanamide: Similar structure but with an ethynyl group instead of an ethenyl group.
Uniqueness
3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. The presence of the ethenyl group provides additional reactivity compared to similar compounds with vinyl or ethynyl groups.
特性
CAS番号 |
85899-19-0 |
|---|---|
分子式 |
C14H18ClNO3S |
分子量 |
315.8 g/mol |
IUPAC名 |
3-(2-chloroethylsulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide |
InChI |
InChI=1S/C14H18ClNO3S/c1-2-12-3-5-13(6-4-12)11-16-14(17)7-9-20(18,19)10-8-15/h2-6H,1,7-11H2,(H,16,17) |
InChIキー |
HZEBXKSDWGIMSV-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)CNC(=O)CCS(=O)(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


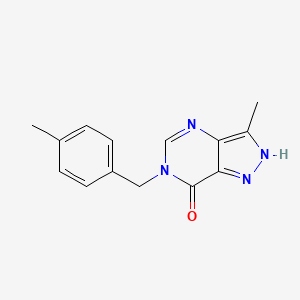
![2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14428568.png)
